Ethenesulfinic Acid
CAS No.: 4363-39-7
Cat. No.: VC17612401
Molecular Formula: C2H4O2S
Molecular Weight: 92.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4363-39-7 |
---|---|
Molecular Formula | C2H4O2S |
Molecular Weight | 92.12 g/mol |
IUPAC Name | ethenesulfinic acid |
Standard InChI | InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4) |
Standard InChI Key | HPTMZNZYFRTOKS-UHFFFAOYSA-N |
Canonical SMILES | C=CS(=O)O |
Introduction
Ethanesulfonic Acid: Chemical Properties and Synthesis
Structural and Physical Characteristics
Ethanesulfonic acid (CAS 594-45-6) is a colorless to yellow liquid with the molecular formula C₂H₆O₃S. Key properties include:
Property | Value | Source |
---|---|---|
Melting Point | -17 °C | |
Boiling Point | 123 °C at 0.01 mmHg | |
Density | 1.35 g/mL at 25 °C | |
pKa | 1.83 ± 0.50 | |
Water Solubility | Fully miscible |
The compound’s strong acidity (pKa ~1.83) and high solubility in water make it suitable for acid-catalyzed reactions .
Synthesis Methodologies
Ethanesulfonic acid is synthesized via multiple routes:
-
Classical Alkylation: Ethyl iodide reacts with ammonium sulfite under reflux, followed by lead oxide treatment and hydrogen sulfide purification, yielding a 90% final product .
-
Oxidative Decarboxylation: 2-Oxosuccinic acid undergoes decarboxylation with fuming nitric and sulfuric acids at 0°C .
-
Disulfide Oxidation: Bis(2-hydroxyethyl)disulfide or diethyl disulfide reacts with hydrogen peroxide, producing isethionic or ethanesulfonic acid with 97% yield .
These methods highlight the compound’s industrial scalability and adaptability to green chemistry principles .
Ethenesulfonic Acid: Structure and Applications
Chemical Profile
Ethenesulfonic acid (CAS 1184-84-5), or vinylsulfonic acid, is an unsaturated sulfonic acid with the formula C₂H₄O₃S. Key properties include:
The compound’s reactivity stems from its conjugated double bond and sulfonic acid group, enabling use in polymer science and electrochemistry .
Industrial and Biochemical Uses
-
Polymerization: Acts as a comonomer in conductive polymers and ion-exchange resins.
-
Pharmaceuticals: Intermediate in drug synthesis, particularly for anticoagulants .
Comparative Analysis of Sulfonic Acid Derivatives
Reactivity and Stability
-
Ethanesulfonic Acid: High thermal stability (>230 °F flash point) suits high-temperature reactions .
-
Ethenesulfonic Acid: Unsaturation increases reactivity in radical polymerization but reduces storage stability (requires 2–8°C) .
Environmental Persistence
Metabolites like alachlor ethanesulfonate (ESA) and metolachlor ESA exhibit prolonged soil persistence, with half-lives of 8–15.5 days. These compounds migrate to depths of 75–90 cm in soil cores, posing groundwater contamination risks .
Research Findings and Environmental Impact
Soil and Water Contamination
Field studies demonstrate that sulfonic acid metabolites accumulate in agricultural runoff at concentrations up to 50 µg/L, exceeding parent herbicide levels . Remediation strategies focus on microbial degradation, though sulfonic acids’ high polarity complicates adsorption-based methods .
Catalytic Applications
Ethanesulfonic acid catalyzes alkylation and polymerization reactions, outperforming traditional acids like sulfuric acid in selectivity and corrosivity . Recent advances include its use in synthesizing vascular endothelial growth factor inhibitors, highlighting its pharmaceutical relevance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume